molecular formula C19H23N5O2 B11135392 N-[3-(4-benzylpiperazino)-3-oxopropyl]-2-pyrazinecarboxamide

N-[3-(4-benzylpiperazino)-3-oxopropyl]-2-pyrazinecarboxamide

Cat. No.: B11135392
M. Wt: 353.4 g/mol
InChI Key: BXGZJJPHYRJBAI-UHFFFAOYSA-N
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Description

N-[3-(4-benzylpiperazino)-3-oxopropyl]-2-pyrazinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety linked to a pyrazinecarboxamide group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-benzylpiperazino)-3-oxopropyl]-2-pyrazinecarboxamide typically involves multiple steps. One common method includes the reductive amination of a precursor compound with benzylpiperazine. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The resulting intermediate is then further reacted with pyrazinecarboxylic acid or its derivatives under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-benzylpiperazino)-3-oxopropyl]-2-pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(4-benzylpiperazino)-3-oxopropyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The pyrazinecarboxamide group may enhance the compound’s ability to penetrate biological membranes and reach intracellular targets. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-benzylpiperazino)-3-oxopropyl]-2-pyrazinecarboxamide stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of both benzylpiperazine and pyrazinecarboxamide moieties allows for diverse interactions with biological targets, making it a versatile compound for various research applications.

Properties

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

IUPAC Name

N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]pyrazine-2-carboxamide

InChI

InChI=1S/C19H23N5O2/c25-18(6-7-22-19(26)17-14-20-8-9-21-17)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-5,8-9,14H,6-7,10-13,15H2,(H,22,26)

InChI Key

BXGZJJPHYRJBAI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCNC(=O)C3=NC=CN=C3

Origin of Product

United States

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